molecular formula C16H17N3O3 B3017557 N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2201727-74-2

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B3017557
CAS RN: 2201727-74-2
M. Wt: 299.33
InChI Key: HOKYQVLBCRLZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.

Mechanism of Action

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of JAK3, which is a key component of the signaling pathways of cytokines and growth factors. JAK3 is activated by the binding of cytokines to their receptors, leading to the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The activation of JAK3 and its downstream signaling pathways is involved in the proliferation and differentiation of immune cells, as well as the production of pro-inflammatory cytokines. By inhibiting JAK3, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a decrease in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by immune cells. In vivo studies have shown that this compound reduces the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, in animal models. Clinical trials have demonstrated that this compound is effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis in patients, as well as in preventing organ transplant rejection.

Advantages and Limitations for Lab Experiments

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and cytokine production. Another advantage is its potency, which allows for the use of lower concentrations of the drug in experiments. One limitation is its solubility, which can make it difficult to use in certain experimental systems. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective JAK3 inhibitors, which can have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and neurological disorders, where JAK3 signaling may play a role. Additionally, the development of new formulations and delivery methods for this compound may improve its solubility and bioavailability, making it more effective in the treatment of autoimmune diseases and other disorders.

Synthesis Methods

The synthesis of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide involves several steps, starting with the reaction of 2-cyclopropyl-4-nitrophenol with ethyl oxalyl chloride to form 2-cyclopropyl-4-oxo-1,3-dihydrobenzoxazole. This intermediate is then reacted with 2-aminopropanoic acid to form N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-aminopropanoic acid. The final step involves the acylation of the amine group with prop-2-enoyl chloride to form the desired product, this compound.

Scientific Research Applications

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that this compound is a potent inhibitor of JAK3, with an IC50 value of 10 nM. JAK3 is predominantly expressed in immune cells, and its inhibition by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This makes this compound a promising drug candidate for the treatment of autoimmune diseases, where an overactive immune system is responsible for the pathogenesis of the disease.

properties

IUPAC Name

N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10-3-4-10/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYQVLBCRLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.